3-Ethenyl-1H-pyrazole
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Overview
Description
3-Ethenyl-1H-pyrazole is a compound with the molecular formula C5H6N2 . It is also known by other names such as 3-Vinyl-1H-pyrazole and 5-ethenyl-1H-pyrazole . The molecular weight of this compound is 94.11 g/mol .
Synthesis Analysis
Pyrazole derivatives, including this compound, have been synthesized as target structures and have demonstrated numerous biological activities . The synthesis of pyrazole derivatives is an important area of organic chemistry .
Molecular Structure Analysis
The structure of this compound includes a five-membered heterocycle containing two adjacent nitrogen atoms . The InChI representation of the molecule is InChI=1S/C5H6N2/c1-2-5-3-4-6-7-5/h2-4H,1H2, (H,6,7)
.
Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 94.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 94.053098200 g/mol . The topological polar surface area of the compound is 28.7 Ų .
Scientific Research Applications
Tautomerism and Structural Analysis : The study of the annular tautomerism of NH-pyrazoles, including derivatives of 3-Ethenyl-1H-pyrazole, provides insights into their structural properties. These pyrazoles exhibit complex hydrogen bonding patterns and tautomerism both in solution and solid states, which are crucial for understanding their chemical behavior (Cornago et al., 2009).
Biological Activity Enhancement through Fluorination : A study on pyrazoles related to curcumin highlighted the effects of fluorine atoms on biological activity. This research is significant in developing compounds with enhanced biological efficacy, where derivatives of this compound showed increased inhibitory potency and selectivity on different enzyme isoforms (Nieto et al., 2015).
Drug Design and Computational Analysis : The design and synthesis of functionalized pyrazole derivatives, including this compound, are crucial for optimizing inhibition of protein kinases. This study emphasized the role of computational design in understanding the interaction of these compounds with biological targets (Singh et al., 2009).
Novel Synthesis Methods : Research on novel synthesis methods for pyrazole derivatives, such as this compound, highlights efficient routes for creating new compounds. These methods are significant for the development of various pharmaceutical and industrial applications (Ghaedi et al., 2015).
Electrochemical Applications : The electrochemically catalyzed N-N coupling and ring cleavage reaction of 1H-pyrazoles, including derivatives of this compound, demonstrate their potential in electro-organic synthesis, revealing new pathways for chemical transformations (Zandi et al., 2021).
Cyclocondensation Reactions : The cyclocondensation of cross-conjugated enynones with hydrazines leading to the synthesis of pyrazole derivatives, demonstrates the versatility of this compound in organic synthesis and its potential for creating new compounds with unique properties (Golovanov et al., 2021).
Antimicrobial and Corrosion Inhibition : Pyrazole derivatives have been studied for their antimicrobial activities and potential as corrosion inhibitors. This research opens new avenues for the application of this compound in material science and biotechnology (Sayed et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-ethenyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-5-3-4-6-7-5/h2-4H,1H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIINMAYDTYYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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